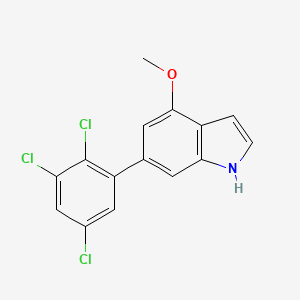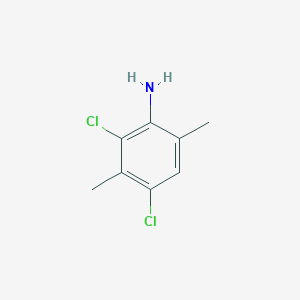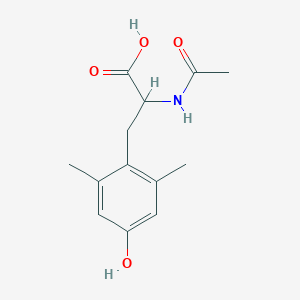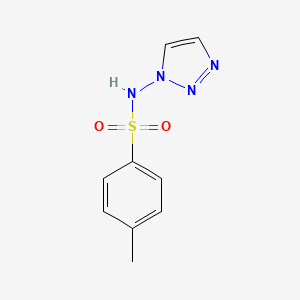
4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile is a nitrogen-rich heterocyclic compound. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple amino and cyano groups in its structure makes it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile can be synthesized through a multi-component reaction involving a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate under ultrasound irradiation . This method offers several advantages, including shorter reaction times, excellent yields, and a simple workup procedure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of ultrasound irradiation can be replaced with other energy-efficient methods such as microwave-assisted synthesis to further enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Condensation Reactions: The cyano groups can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Cyclization: Catalysts like acids or bases can facilitate the cyclization process.
Condensation: Aldehydes or ketones in the presence of a catalyst such as piperidine can be used for condensation reactions.
Major Products Formed
Substituted Pyridazines: Products formed from nucleophilic substitution reactions.
Spiro Compounds: Cyclization reactions can lead to the formation of spiro compounds.
Imines: Condensation reactions with aldehydes or ketones result in imine formation.
科学的研究の応用
4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high nitrogen content and thermal stability.
Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Chemical Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and antiviral properties.
作用機序
The mechanism of action of 4,6-diamino-2,5-dihydropyridazine-3,5-dicarbonitrile involves its interaction with various molecular targets. The amino and cyano groups in the compound can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The exact pathways and molecular targets depend on the specific derivatives and their applications.
類似化合物との比較
Similar Compounds
1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile: This compound shares a similar structure but has an oxo group instead of a dihydropyridazine ring.
3,5-Diamino-4,6-dinitropyridazine-1-oxide: This compound has nitro groups instead of cyano groups and exhibits different chemical properties.
Uniqueness
4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile is unique due to its combination of amino and cyano groups, which provide a versatile platform for further chemical modifications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in synthetic chemistry.
特性
分子式 |
C6H6N6 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
3,5-diamino-1,4-dihydropyridazine-4,6-dicarbonitrile |
InChI |
InChI=1S/C6H6N6/c7-1-3-5(9)4(2-8)11-12-6(3)10/h3,11H,9H2,(H2,10,12) |
InChIキー |
YRMVPRWWMJYFJW-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1C(=C(NN=C1N)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




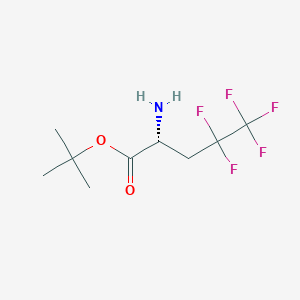
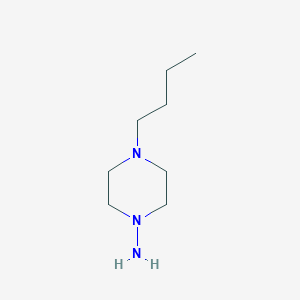

![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)
![4,5-Dihydro-4-iodo-1'-methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13105575.png)
![[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl-](/img/structure/B13105576.png)
![3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol](/img/structure/B13105582.png)
